molecular formula C12H10ClNO2S B086860 N-(3-Chlorophenyl)benzenesulfonamide CAS No. 54129-19-0

N-(3-Chlorophenyl)benzenesulfonamide

Cat. No.: B086860
CAS No.: 54129-19-0
M. Wt: 267.73 g/mol
InChI Key: CSVDFRYULHBWFQ-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)benzenesulfonamide is a versatile chemical scaffold in medicinal chemistry research, primarily serving as a key intermediate for developing novel therapeutic agents. Its core research value lies in the benzenesulfonamide moiety, a recognized pharmacophore known to inhibit carbonic anhydrases , enzymes implicated in pH regulation and biosynthetic pathways within cells . Inhibition of specific CA isoforms, such as the tumor-associated hCA IX, is a validated strategy for developing anti-proliferative agents, making this compound a valuable building block in anticancer research . Beyond carbonic anhydrase inhibition, this compound serves as a foundational structure for designing potent and selective kinase inhibitors. Research has demonstrated that benzenesulfonamide hybrids can be engineered to target critical oncogenic kinases, including BRAF V600E and TrkA , which are drivers in various cancers such as melanoma and glioblastoma. These hybrids can be designed to adopt specific conformations (e.g., αC-OUT/DFG-IN) similar to FDA-approved drugs, enabling the disruption of cancer cell proliferation and survival pathways . Furthermore, structural analogs of this compound have shown promising broad-spectrum antimicrobial activity. Hybrid molecules incorporating this scaffold have demonstrated efficacy against a range of Gram-negative bacteria, including K. pneumoniae and P. aeruginosa , and can suppress microbial biofilm formation, a key factor in antibiotic resistance . The compound's utility extends to fundamental chemical research, where its crystal structure has been determined via X-ray diffraction, revealing a dihedral angle of 65.4° between the two aromatic rings and intermolecular N—H···O hydrogen bonding that forms chains along the b-axis . This structural information is crucial for rational drug design, enabling researchers to understand and optimize the compound's interactions with biological targets.

Properties

IUPAC Name

N-(3-chlorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVDFRYULHBWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339357
Record name N-(3-Chlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54129-19-0
Record name N-(3-Chlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Procedure

The traditional synthesis of N-(3-chlorophenyl)benzenesulfonamide involves a two-step process starting with the sulfonation of benzene to form benzenesulfonyl chloride, followed by amidation with m-chloroaniline.

Step 1: Synthesis of Benzenesulfonyl Chloride
Benzene is dissolved in chloroform and treated with chlorosulfonic acid (ClSO₃H) at 273 K to minimize side reactions. The exothermic reaction produces benzenesulfonyl chloride and hydrogen chloride gas:

C₆H₆ + ClSO₃H → C₆H₅SO₂Cl + HCl\text{C₆H₆ + ClSO₃H → C₆H₅SO₂Cl + HCl}

The crude product is isolated by separating the chloroform layer, washing with cold water, and evaporating the solvent.

Step 2: Amidation with m-Chloroaniline
Benzenesulfonyl chloride is reacted with m-chloroaniline in a 1:1 molar ratio under reflux conditions. The nucleophilic amine attacks the electrophilic sulfur center, displacing chloride and forming the sulfonamide bond:

C₆H₅SO₂Cl + H₂NC₆H₄Cl → C₆H₅SO₂NHC₆H₄Cl + HCl\text{C₆H₅SO₂Cl + H₂NC₆H₄Cl → C₆H₅SO₂NHC₆H₄Cl + HCl}

The product is precipitated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization from ethanol.

Table 1: Key Parameters for the Classical Method

ParameterDetails
Starting MaterialsBenzene, ClSO₃H, m-chloroaniline
Reaction Temperature273 K (Step 1); reflux (Step 2)
SolventChloroform (Step 1); none (Step 2)
YieldNot explicitly reported; high purity confirmed via MP and spectroscopy
PurificationRecrystallization (ethanol)

Characterization

The final product is characterized by:

  • Melting Point (MP): Consistent with literature values.

  • Infrared (IR) Spectroscopy: Peaks at 1340 cm⁻¹ (asymmetric S=O stretch) and 1160 cm⁻¹ (symmetric S=O stretch).

  • ¹H NMR (CDCl₃): Aromatic protons resonate at δ 7.3–7.8 ppm, with the NH proton appearing as a broad singlet at δ 5.2 ppm.

  • X-ray Crystallography: Confirms the molecular structure, with a dihedral angle of 65.4° between the two aromatic rings.

Copper-Catalyzed Cross-Coupling from Nitroarenes

Reaction Design and Conditions

A modern alternative employs a copper(I) catalyst to couple nitrobenzene derivatives with boronic acids, bypassing the need for sulfonyl chloride intermediates. The general reaction scheme is:

ArNO₂ + Ar’B(OH)₂ → ArSO₂NHAr’ + Byproducts\text{ArNO₂ + Ar'B(OH)₂ → ArSO₂NHAr' + Byproducts}

For this compound, nitrobenzene (1a) reacts with 3-chlorobenzeneboronic acid (2h) in the presence of Cu(MeCN)₄PF₆ (20 mol%), 1,10-phenanthroline (10 mol%), and K₂S₂O₅ as an oxidant. The reaction proceeds in a mixed solvent system (NMP/isopropanol) at 70°C for 48 hours under argon.

Table 2: Optimized Conditions for Copper-Catalyzed Synthesis

ParameterDetails
Catalyst SystemCu(MeCN)₄PF₆ (20 mol%) + 1,10-phenanthroline (10 mol%)
OxidantK₂S₂O₅ (3.0 equiv)
SolventNMP/isopropanol (4:1 v/v)
Temperature70°C
Reaction Time48 hours
Yield77% (isolated)
PurificationFlash chromatography (20% EtOAc/hexane)

Mechanistic Insights

The copper catalyst facilitates the reduction of nitrobenzene to a nitroso intermediate, which undergoes oxidative sulfonation with the boronic acid. Potassium metabisulfite (K₂S₂O₅) acts as a sulfur source and oxidant, enabling the formation of the sulfonamide bond. Isopropanol likely serves as a proton donor, enhancing the reactivity of intermediates.

Scalability and Practical Considerations

A gram-scale synthesis demonstrated the method’s robustness:

  • Scale: 3.0 mmol nitrobenzene → 936 mg product (77% yield).

  • Workup: Dilution with 0.03 M HCl, extraction with EtOAc, and column chromatography.
    This approach avoids hazardous reagents like chlorosulfonic acid and offers better functional group tolerance compared to the classical method.

Comparative Analysis of Preparation Methods

Efficiency and Yield

  • Classical Method: High purity but unquantified yield; requires corrosive reagents.

  • Copper-Catalyzed Method: 77% isolated yield with precise stoichiometric control.

Structural Confirmation

Both methods produce identical products, as evidenced by overlapping spectroscopic data and X-ray crystallography. The dihedral angle between aromatic rings (65.4°) is consistent across synthetic routes .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The chlorophenyl ring undergoes EAS at the meta and para positions relative to the sulfonamide group.

Table 1: EAS Reactions and Products

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
Nitration HNO₃/H₂SO₄, 0–5°C, 2 h3-Chloro-4-nitrobenzenesulfonamide62
Sulfonation ClSO₃H, CH₂Cl₂, 0°C, 1 h3-Chloro-4-sulfobenzenesulfonamide58
Halogenation Br₂/FeBr₃, 40°C, 3 h3-Chloro-5-bromobenzenesulfonamide71

Key Observations :

  • Nitration favors the para position due to steric hindrance from the sulfonamide group .

  • Bromination occurs at the meta position under Friedel-Crafts conditions .

Hydrogen Bonding and Structural Interactions

The sulfonamide NH group participates in intermolecular hydrogen bonding, forming inversion-related dimers (Fig. 2) :

  • Bond Parameters : N–H⋯O (2.12 Å, 165°) .

  • Crystal Packing : Chains along the b-axis, stabilized by H-bonds .

Biological Interactions and Enzyme Inhibition

The compound’s sulfonamide moiety enables competitive inhibition of carbonic anhydrase and cyclooxygenase-2 (COX-2) :

  • IC₅₀ : 12.3 μM (COX-2 inhibition) .

  • Binding Affinity : -8.2 kcal/mol (molecular docking studies) .

Mechanism :

  • Sulfonamide acts as a zinc-binding group in enzyme active sites .

  • Chlorophenyl group enhances lipophilicity, improving membrane permeability .

Electrochemical Reactivity

In electrochemical synthesis, this compound derivatives form via paired electrolysis :

  • Anode : Oxidation of intermediates (e.g., p-quinonediimine) at −1.1 V vs. Ag/AgCl .

  • Cathode : Reduction of nitro groups to amines .

Applications :

  • Synthesis of N-arylsulfonamide derivatives for antimicrobial agents .

Table 2: Reactivity Toward Nucleophiles

NucleophileConditionsProductReactivity Rate (k, M⁻¹s⁻¹)
NH₃EtOH, 60°C, 6 hBenzenesulfonamide-3-chloroaniline adduct0.45
CH₃O⁻DMF, 25°C, 12 hMethoxy-substituted derivative0.28
HS⁻H₂O, 80°C, 3 hThiolated product0.67

Trends :

  • Reactivity follows HS⁻ > NH₃ > CH₃O⁻ due to nucleophilicity and solvent effects .

Stability and Degradation

  • Thermal Decomposition : Begins at 220°C, forming SO₂ and chlorobenzene .

  • Photolysis : UV light (254 nm) induces cleavage of the S–N bond, yielding sulfonic acid and 3-chloroaniline .

Scientific Research Applications

Chemical Properties and Structure

N-(3-Chlorophenyl)benzenesulfonamide is characterized by the following molecular formula:

  • Molecular Formula : C12_{12}H10_{10}ClNO2_2S
  • Molecular Weight : 273.73 g/mol

The compound features a sulfonamide functional group (-SO₂NH₂) attached to an aromatic ring, which is typical for many biologically active compounds. Its structure allows for various chemical modifications that can enhance its efficacy in different applications.

Medicinal Chemistry

This compound has been extensively studied for its antimicrobial properties . As a sulfonamide, it functions by inhibiting bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.

  • Case Study : Research has shown that derivatives of this compound exhibit activity against resistant strains of bacteria, making them potential candidates for developing new antibiotics .

Enzyme Inhibition Studies

The compound is also investigated for its potential as an enzyme inhibitor in various biochemical pathways. Its ability to bind to specific enzyme active sites can disrupt normal cellular processes.

  • Mechanism of Action : The interaction with enzymes may lead to significant therapeutic effects by altering metabolic pathways, which is crucial in drug design .

Material Science

In material science, this compound is explored for its role as a building block in synthesizing more complex organic materials. Its structural features allow it to participate in various chemical reactions including oxidation and substitution.

  • Applications : It can be utilized in the development of new materials with tailored properties for specific applications such as sensors or catalysts .

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial agentEffective against resistant bacterial strains
Enzyme InhibitionPotential inhibitor of dihydropteroate synthaseDisrupts folate synthesis leading to bacterial cell death
Material ScienceBuilding block for organic synthesisUseful in creating novel materials with specific properties

Table 2: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts amino groups to nitro derivativesPotassium permanganate, hydrogen peroxide
ReductionForms corresponding aminesLithium aluminum hydride, sodium borohydride
SubstitutionNucleophilic substitution on chlorophenyl groupHydroxide ions or amines under basic conditions

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the pH regulation in cells. This inhibition can lead to the suppression of tumor growth in cancer cells by disrupting their metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Chlorophenyl Benzenesulfonamides

Compound Substituent Position Dihedral Angle (°) NH Conformation Key Interactions
N3CPBSA 3-chloro 65.4 Anti N–H⋯O hydrogen bonds
N2CPBSA 2-chloro 49.1 Syn N–H⋯O, Cl⋯π interactions
N35DCPBSA 3,5-dichloro N/A Trans Halogen bonding
4-Chloro-N-(phenyl) derivative 4-chloro 70.9 Trans N–H⋯O, Cl⋯Cl interactions
2.2. Electronic and Reactivity Profiles
  • HOMO-LUMO Gaps : While direct data for N3CPBSA is lacking, highlights that chloro substituents reduce the HOMO-LUMO gap in related compounds (e.g., N-(3-chlorophenyl)naphthyl carboxamide), increasing chemical softness and reactivity .
  • Acidity of NH Group : Electron-withdrawing chloro groups enhance NH acidity, improving hydrogen-bonding capacity and solubility in polar solvents .

Table 2: Electronic Properties of Selected Sulfonamides

Compound Substituent HOMO-LUMO Gap (eV) Softness (eV⁻¹) NH Acidity (pKa)
N3CPBSA 3-Cl N/A N/A ~8.5 (estimated)
Aspirin 4.2 0.24 3.5
N-(3,5-Dichlorophenyl) derivative 3,5-Cl N/A Higher than mono-Cl ~7.8 (estimated)

Biological Activity

N-(3-Chlorophenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and enzyme inhibition properties. This article synthesizes various research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by a sulfonamide group attached to a chlorophenyl moiety. The presence of the chlorine atom significantly influences its reactivity and biological activity compared to other similar compounds. The sulfonamide group can mimic para-aminobenzoic acid (PABA), which is crucial for bacterial growth, making this compound a potential inhibitor of bacterial dihydropteroate synthase.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit bacterial growth by mimicking PABA, thereby disrupting folate synthesis in bacteria. Additionally, the chlorophenyl group enhances binding affinity to certain molecular targets, potentially increasing the compound's efficacy against various pathogens.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of this compound. It has been evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacteria MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Klebsiella pneumoniae64
Pseudomonas aeruginosa128

These results suggest that the compound exhibits moderate to strong antibacterial activity, particularly against Staphylococcus aureus, which is known for its antibiotic resistance .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Research indicates that it effectively inhibits the growth of Candida albicans, with MIC values ranging from 16 to 64 µg/mL depending on the strain tested. The compound's ability to disrupt fungal cell wall synthesis contributes to its antifungal effects .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound in detail:

  • Antimicrobial Evaluation : A study assessed a series of benzenesulfonamide derivatives, including this compound, revealing that modifications in the chemical structure significantly impact antimicrobial potency. The study found that compounds with halogen substitutions exhibited enhanced activity against resistant strains of bacteria .
  • Enzyme Inhibition : Research focused on the enzyme inhibition capabilities of this compound showed promising results in inhibiting carbonic anhydrase (CA), an enzyme involved in various physiological processes. The compound displayed selectivity for CA IX over CA II, indicating potential therapeutic applications in cancer treatment .

Q & A

Basic Research Question: What are the common synthetic routes for N-(3-chlorophenyl)benzenesulfonamide, and how can reaction conditions be optimized?

Answer:
this compound is typically synthesized via sulfonylation of 3-chloroaniline with benzenesulfonyl chloride under basic conditions. Key steps include:

  • Reagent Selection : Use triethylamine (TEA) as a base to neutralize HCl byproducts, ensuring efficient reaction progression .
  • Solvent Optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature (RT) is preferred for solubility and reactivity .
  • Workup : Post-reaction, the product is purified via flash chromatography (e.g., CH₂Cl₂ to CH₂Cl₂/AcOEt gradients) to remove unreacted sulfonyl chloride or aniline derivatives .
    Critical Parameter : Monitor reaction completion using TLC or HPLC to avoid over-sulfonylation, which can lead to bis-sulfonamide byproducts.

Advanced Research Question: How do crystallographic studies resolve conformational ambiguities in this compound derivatives?

Answer:
X-ray crystallography reveals key structural features:

  • Torsion Angles : The C—SO₂—NH—C segment shows a torsion angle of ~62.3° in 2,4-dichloro-N-(3-chlorophenyl)benzenesulfonamide, indicating a twisted conformation due to steric and electronic effects of substituents .
  • Hydrogen Bonding : The NH group forms intermolecular H-bonds with sulfonyl oxygen atoms, stabilizing the crystal lattice (e.g., N—H···O=S interactions at ~2.8 Å) .
  • Comparative Analysis : Substituent position (e.g., meta vs. para chlorine) significantly alters molecular packing. For example, replacing 3-Cl with 4-Cl increases torsion angles to ~67.8° .
    Methodological Note : Use SHELXL for small-molecule refinement and SHELXS for structure solution to ensure high-resolution data accuracy .

Basic Research Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR :
    • Aromatic Signals : Protons on the chlorophenyl ring appear as multiplets at δ 7.05–7.64 ppm, while sulfonamide NH resonates as a singlet at δ ~9.5–10.0 ppm (DMSO-d₆) .
    • ¹³C Peaks : The sulfonamide sulfur induces deshielding, with the benzenesulfonyl carbons at δ 125–130 ppm .
  • IR Spectroscopy : Key bands include ν(N–H) at ~3386 cm⁻¹ and ν(S=O) at ~1150–1350 cm⁻¹ .

Advanced Research Question: How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

Answer:

  • Substituent Effects :
    • Chlorine Position : 3-Cl substitution enhances antimicrobial activity compared to 4-Cl analogs due to improved target binding .
    • Alkyne/Trifluoromethyl Additions : Derivatives like 4-(trifluoromethyl)-N-(3-chlorophenyl)benzenesulfonamide show increased lipophilicity, improving blood-brain barrier penetration .
  • Computational Modeling :
    • Use AutoDock to predict binding affinities. For example, (E)-4-((4-chlorobenzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide derivatives exhibit strong docking scores (ΔG < -8 kcal/mol) with bacterial enzyme targets .
      Experimental Validation : Test antiproliferative activity via MTT assays (e.g., IC₅₀ ~30 µM against HeLa cells) .

Advanced Research Question: How to address contradictions in reported crystallographic data for sulfonamide derivatives?

Answer:
Discrepancies in torsion angles or unit cell parameters may arise from:

  • Experimental Conditions : Temperature fluctuations during data collection (e.g., Oxford Xcalibur diffractometers require precise β-angle calibration) .
  • Polymorphism : Different solvent systems (e.g., EtOH vs. DMF) can yield alternative crystal forms.
    Resolution Strategies :
    • Cross-validate with density functional theory (DFT) calculations to confirm energetically favorable conformations .
    • Re-refine data using SHELXL with updated scattering factors .

Basic Research Question: What are the safety and handling protocols for this compound in laboratory settings?

Answer:

  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the sulfonamide group .
  • PPE : Use nitrile gloves and fume hoods due to potential respiratory irritation (MSDS-reported LD₅₀ > 2000 mg/kg in rats) .
  • Waste Disposal : Neutralize with 1M NaOH before aqueous disposal to degrade sulfonamide residues .

Advanced Research Question: How can computational methods predict the pharmacokinetic properties of this compound derivatives?

Answer:

  • ADMET Prediction :
    • LogP : Calculated values (e.g., ~3.2 for 4-chloro analogs) correlate with moderate bioavailability .
    • CYP450 Inhibition : Use SwissADME to identify derivatives with low CYP3A4 binding (e.g., 3-Cl substitution reduces inhibition risk vs. 4-Cl) .
  • Solubility Enhancement : Introduce morpholine or pyrimidine rings to improve aqueous solubility (e.g., 4-morpholin-4-yl derivatives) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.